exo-Norborneol

Catalog No.
S1532155
CAS No.
497-37-0
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
exo-Norborneol

CAS Number

497-37-0

Product Name

exo-Norborneol

IUPAC Name

(1S,2S,4R)-bicyclo[2.2.1]heptan-2-ol

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m1/s1

InChI Key

ZQTYQMYDIHMKQB-VQVTYTSYSA-N

SMILES

C1CC2CC1CC2O

Synonyms

exo-2-hydroxybicyclo[2.2.1]heptane

Canonical SMILES

C1CC2CC1CC2O

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@@H]2O

Organic Synthesis:

exo-2-Norborneol can be used as a starting material for the synthesis of various organic compounds due to its unique bicyclic structure and the presence of the hydroxyl group.

  • Asymmetric Synthesis: Researchers have utilized exo-2-norborneol as a chiral starting material for the synthesis of other chiral compounds through various asymmetric reactions.
  • Boronic Esters: Conversion of exo-2-norborneol to its corresponding boronic ester intermediate allows for further functionalization through Suzuki-Miyaura couplings, a powerful tool in organic synthesis for carbon-carbon bond formation.

Material Science:

The specific properties of exo-2-norborneol, such as its rigidity and chirality, make it a valuable component in the development of functional materials.

  • Liquid Crystals: Due to its anisotropic (directionally dependent) properties, exo-2-norborneol can be incorporated into the design of liquid crystals, which are crucial components in various display technologies.
  • Polymers: Researchers have explored the use of exo-2-norborneol in the synthesis of polymers with unique properties, such as improved thermal stability and optical activity.

Medicinal Chemistry:

The potential biological activities of exo-2-norborneol are being investigated for various therapeutic applications.

  • Antimicrobial Activity: Studies have shown that exo-2-norborneol exhibits antimicrobial properties against certain bacterial and fungal strains.
  • Anti-inflammatory Activity: Research suggests that exo-2-norborneol may possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.

exo-Norborneol is a bicyclic organic compound with the molecular formula C7H12OC_7H_{12}O. It is a colorless liquid at room temperature and is known for its distinctive odor. The compound is classified as a norbornane derivative, specifically the exo isomer of norborneol, which features a hydroxyl group attached to the bicyclic structure. This compound can exist in two stereoisomeric forms: exo and endo, with exo-norborneol being characterized by the hydroxyl group positioned outside the bicyclic system.

Currently, there is limited information on the specific mechanism of action of exo-2-Norborneol in biological systems. However, research suggests potential applications as a precursor for the synthesis of pharmaceuticals and other biologically active compounds due to its unique structure [].

  • Flammability: Flash point reported to be 74.4 °C [].
  • Toxicity: Data on specific toxicity is limited. However, as with most organic alcohols, it is advisable to handle it with care and avoid inhalation or ingestion [].

Please Note:

  • The information provided is based on current scientific research and may be subject to change as new discoveries are made.
  • It is important to consult safety data sheets (SDS) before handling exo-2-Norborneol in a laboratory setting.
, including:

  • Hydration of Norbornene: The synthesis of exo-norborneol often involves the acid-catalyzed hydration of norbornene, where sulfuric acid facilitates the addition of water across the double bond to yield both exo- and endo-norborneol .
  • Formation of Esters: It can react with acyl chlorides to form esters. For example, reacting exo-norborneol with trifluoroacetic anhydride produces trifluoroacetate derivatives .
  • Oxidation Reactions: The alcohol group in exo-norborneol can be oxidized to form ketones or aldehydes through various oxidizing agents.

Research indicates that exo-norborneol exhibits biological activities including:

  • Antimicrobial Properties: Studies have shown that it possesses antibacterial effects against certain strains of bacteria.
  • Insecticidal Activity: The compound has been noted for its potential use as an insect repellent, particularly against mosquitoes and other pests.
  • Potential in Pharmacology: Its unique structure may contribute to various pharmacological properties, making it a candidate for further medicinal chemistry studies.

Several methods are employed to synthesize exo-norborneol:

  • Acid-Catalyzed Hydration: This method involves adding water and sulfuric acid to norbornene. The reaction conditions favor the formation of exo-norborneol over its endo counterpart .
  • Hydrolysis of Norbornyl Esters: Starting from norbornyl esters, hydrolysis can yield exo-norborneol.
  • Reduction of Norbornanones: The reduction of ketones derived from norbornane can also produce exo-norborneol.

exo-Norborneol finds applications in various fields:

  • Fragrance Industry: Due to its pleasant odor, it is used as a fragrance component in perfumes and cosmetics.
  • Flavoring Agent: It can be employed as a flavoring agent in food products.
  • Chemical Intermediate: Its unique structure makes it valuable as an intermediate in organic synthesis and medicinal chemistry.

Interaction studies involving exo-norborneol focus on its reactivity and biological interactions:

  • Reactivity with Nucleophiles: The hydroxyl group allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
  • Biological Interactions: Research into its interactions with biological systems highlights its potential use in therapeutic applications, particularly as an antimicrobial agent.

exo-Norborneol shares structural similarities with several compounds. Here’s a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
endo-NorborneolC7H12OC_7H_{12}OHydroxyl group positioned within the bicyclic system.
NorborneneC7H10C_7H_{10}A diene that serves as a precursor for norborneols.
Bicyclo[2.2.1]heptan-2-oneC7H10OC_7H_{10}OA ketone variant lacking the alcohol functionality.
NorbornadieneC7H8C_7H_{8}A diene with different reactivity due to lack of oxygen.

The distinction between exo- and endo-norborneols lies primarily in their spatial arrangement around the bicyclic structure, influencing their chemical reactivity and biological activity.

XLogP3

1.3

UNII

AF39IU2W1C

Other CAS

61277-93-8
497-37-0

Wikipedia

Exo-Norborneol

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel-: INACTIVE

Dates

Modify: 2023-08-15
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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